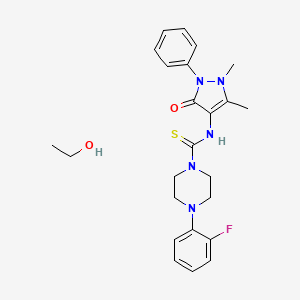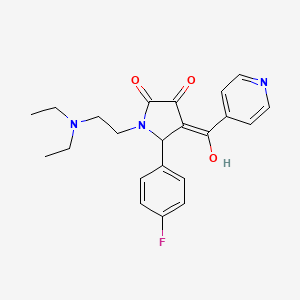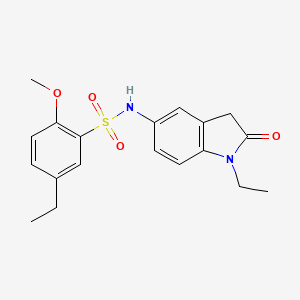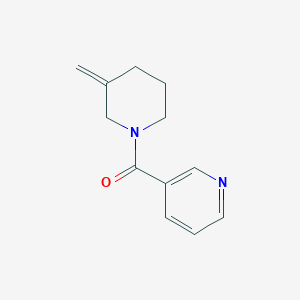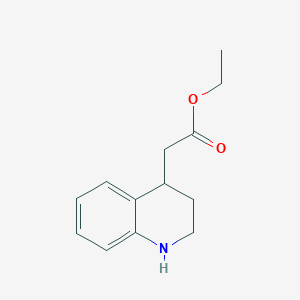![molecular formula C13H13ClO4S B2968652 [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287322-72-7](/img/structure/B2968652.png)
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BDMC" and is a derivative of methanesulfonyl chloride. BDMC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of BDMC is not fully understood. However, studies have suggested that BDMC may exert its anti-cancer effects by inducing oxidative stress and activating various signaling pathways involved in apoptosis. BDMC has also been found to inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects. Studies have shown that BDMC can modulate the activity of specific enzymes involved in cellular processes such as energy metabolism and protein synthesis. BDMC has also been found to have anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDMC in lab experiments is its potency and specificity. BDMC has been found to have potent anti-cancer properties and can selectively target cancer cells. However, one of the limitations of using BDMC is its potential toxicity. Studies have shown that BDMC can induce cell death in non-cancerous cells at high concentrations.
Orientations Futures
There are several potential future directions for research involving BDMC. One area of interest is the development of BDMC analogs with improved potency and specificity. Another area of interest is the exploration of the potential therapeutic applications of BDMC in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential toxicity.
Méthodes De Synthèse
The synthesis of BDMC involves the reaction of methanesulfonyl chloride with 3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanone. The reaction is typically carried out under anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDMC is in the field of cancer research. Studies have shown that BDMC has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. BDMC has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4S/c14-19(15,16)7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)18-8-17-10/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORLMIFPLVQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)
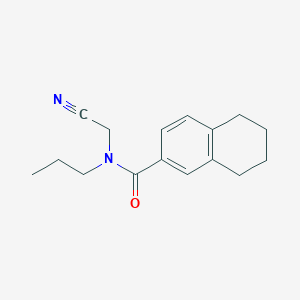
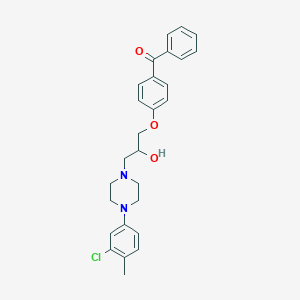

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)
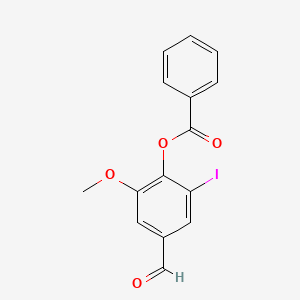
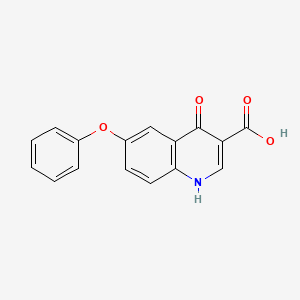
![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)
